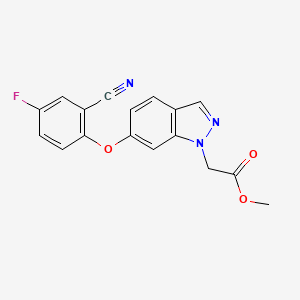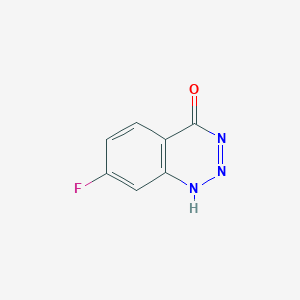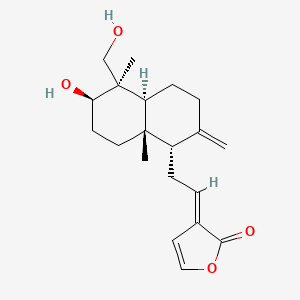
Bis(indenyl)zir-coniumdichloride
Descripción general
Descripción
Bis(indenyl)zirconiumdichloride is an organometallic compound that belongs to the class of metallocenes. It consists of a zirconium atom sandwiched between two indenyl ligands, with two chloride atoms attached to the zirconium. This compound is known for its catalytic properties, particularly in the polymerization of olefins, making it a valuable catalyst in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(indenyl)zirconiumdichloride can be synthesized through various methods. One common approach involves the reaction of zirconium tetrachloride with indenyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
ZrCl4+2Li(Ind)→(Ind)2ZrCl2+2LiCl
where Ind represents the indenyl ligand. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of bis(indenyl)zirconiumdichloride often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent the formation of unwanted by-products. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(indenyl)zirconiumdichloride undergoes various chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce polyethylene and polypropylene.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through reactions with appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with bis(indenyl)zirconiumdichloride include:
Alkylating agents: For substitution reactions.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Reactions are typically carried out under inert atmospheres to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving bis(indenyl)zirconiumdichloride depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield high-molecular-weight polymers, while substitution reactions produce various substituted zirconium complexes .
Aplicaciones Científicas De Investigación
Bis(indenyl)zirconiumdichloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which bis(indenyl)zirconiumdichloride exerts its catalytic effects involves the activation of olefin monomers through coordination to the zirconium center. This coordination facilitates the insertion of the monomer into the growing polymer chain, leading to the formation of high-molecular-weight polymers. The indenyl ligands play a crucial role in stabilizing the active catalytic species and enhancing the efficiency of the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconiumdichloride: Similar in structure but with cyclopentadienyl ligands instead of indenyl ligands.
Bis(indenyl)titaniumdichloride: Similar in structure but with a titanium center instead of zirconium.
Uniqueness
Bis(indenyl)zirconiumdichloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in polymerization reactions compared to similar compounds .
Propiedades
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTQDRJBWSBJQM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[CH][CH][CH]C2=C1.C1=CC=C2[CH][CH][CH]C2=C1.Cl[Zr]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-dimethylpropanoyloxymethyl 7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8048845.png)
![N-[(3,5-difluorophenyl)acetyl]-l-alanyl-2-phenylglycine-1,1-dimethylethyl ester](/img/structure/B8048853.png)

![[2-[(6S,8S,9R,10S,11S,13R,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B8048864.png)
![(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B8048866.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B8048873.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B8048883.png)
